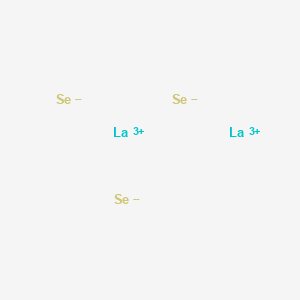

Séléniure de lanthane

Vue d'ensemble

Description

Lanthanum selenide is a compound that has been explored in the field of inorganic chemistry, particularly in the context of lanthanide selenites and selenidoantimonates. These compounds often feature complex structures and exhibit interesting luminescent and magnetic properties.

Synthesis Analysis

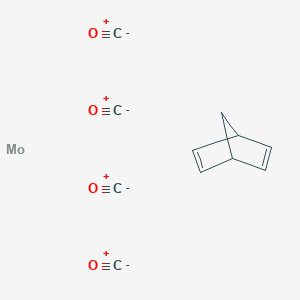

- Hydrothermal methods are commonly used for synthesizing lanthanum selenide compounds. For instance, hydrothermal reactions of lanthanide(III) oxide with molybdenum oxide and selenium dioxide at high temperatures can lead to the formation of molybdenum-rich lanthanide selenites (Zhang & Mao, 2011).

- Solvothermal methods are also employed, as seen in the synthesis of lanthanide selenidoarsenate polymers, where lanthanide oxides react with arsenic trioxide and selenium under solvothermal conditions (Jia et al., 2007).

Molecular Structure Analysis

- Lanthanum selenide compounds often exhibit complex three-dimensional architectures. For example, they can form a complicated 3D network composed of molybdenum selenite and lanthanide selenite chains (Zhang & Mao, 2011).

- The lanthanide centers in these compounds are typically surrounded by a network of other elements like oxygen, selenium, and sometimes nitrogen, forming various coordination geometries.

Chemical Reactions and Properties

- Lanthanum selenide compounds can participate in reactions that lead to the formation of various structural motifs, such as chains and layers, depending on the reaction conditions and the presence of other elements or ligands.

- They may also exhibit reactive sites that interact with ligands or undergo further chemical transformations.

Physical Properties Analysis

- The physical properties, including luminescent behavior and magnetic properties, have been a subject of interest. Some lanthanum selenide compounds show strong luminescence in the near-infrared region, which is significant for optical applications (Zhang & Mao, 2011).

- Their magnetic properties have also been explored, contributing to the understanding of the magnetic behavior of lanthanide-based compounds.

Applications De Recherche Scientifique

Amélioration des propriétés optiques et électriques

Les substrats de lanthane se sont avérés améliorer la cristallinité des couches minces de séléniure de cuivre en augmentant la taille des cristallites et en diminuant à la fois les microdéformations et la densité de défauts . Ceci a des implications significatives pour les propriétés structurales, optiques et électriques de ces films .

Modification de la bande interdite

L'utilisation de substrats de lanthane peut provoquer un décalage vers le rouge de la bande interdite des couches minces de séléniure de cuivre . Ce décalage peut doubler les valeurs de la constante diélectrique, qui est un paramètre clé dans de nombreuses applications électroniques et optiques .

Technologies 5G

Le séléniure de lanthane a été utilisé dans la conception de couches minces pour les technologies 5G . La mobilité de dérive et la plage de fréquence des plasmons de ces films peuvent être modifiées lorsque des substrats de lanthane sont utilisés<a aria-label="

Orientations Futures

Mécanisme D'action

Target of Action

Lanthanum selenide is a compound that has been studied for its potential applications in various fields, including electronics and optics . It’s important to note that the targets can vary depending on the specific application or context in which lanthanum selenide is used.

Mode of Action

The mode of action of lanthanum selenide is largely dependent on its physical and chemical properties. For instance, in the context of thin film technology, lanthanum substrates have been shown to improve the crystallinity of copper selenide films by increasing the crystallite size and decreasing both the microstrains and defect density . This suggests that lanthanum selenide may interact with its targets (in this case, the copper selenide films) by influencing their structural properties.

Biochemical Pathways

Selenium-containing molecules are known to play crucial roles in diverse organisms . Two known routes for selenium incorporation into proteins and nucleic acids are via selenocysteine and 2-selenouridine

Pharmacokinetics

Studies on related compounds, such as lanthanum carbonate, indicate that lanthanum has low oral bioavailability and is excreted predominantly in bile

Result of Action

The results of lanthanum selenide’s action can vary depending on the specific context. For instance, in the field of thin film technology, the use of lanthanum substrates has been shown to redshift the energy band gap and double the dielectric constant values of copper selenide films . This suggests that lanthanum selenide may have significant effects on the optical and electrical properties of materials.

Action Environment

The action of lanthanum selenide can be influenced by various environmental factors. For instance, high-temperature stability of different compositions of lanthanum selenide is strongly dependent on pressure: as pressure decreases and temperature increases, the selenium content is reduced and the composition tends to La3Se4 . This suggests that environmental conditions such as temperature and pressure can significantly influence the action, efficacy, and stability of lanthanum selenide.

Propriétés

IUPAC Name |

lanthanum(3+);selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSQCCUNFWHTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se-2].[Se-2].[Se-2].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923321 | |

| Record name | Lanthanum selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12031-51-5 | |

| Record name | Lanthanum selenide (La2Se3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum selenide (La2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)